Stilbene
Overview
Description
Benzene, 1,1’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C14H12. It is also known as trans-stilbene. This compound is characterized by the presence of two benzene rings connected by a double bond (ethenediyl group). It is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,1’-(1,2-ethenediyl)bis- can be synthesized through several methods:
Wittig Reaction: This method involves the reaction of benzaldehyde with a phosphonium ylide to form the desired compound.
McMurry Coupling: This method involves the coupling of benzaldehyde using titanium reagents under reductive conditions.
Industrial Production Methods
Industrial production of Benzene, 1,1’-(1,2-ethenediyl)bis- typically involves the Wittig reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 1,1’-(1,2-ethenediyl)bis- can undergo oxidation reactions to form benzophenone derivatives.
Reduction: It can be reduced to form bibenzyl.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Bibenzyl.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethenediyl)bis- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is used in the study of molecular interactions and as a fluorescent probe.
Industry: It is used in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis- involves its interaction with molecular targets through its double bond and benzene rings. It can participate in various chemical reactions, such as addition and substitution, due to the presence of the double bond. The benzene rings provide stability and facilitate interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis-:
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: This compound has additional methyl groups attached to the ethenediyl group.
Uniqueness
Benzene, 1,1’-(1,2-ethenediyl)bis- is unique due to the presence of the double bond, which imparts distinct chemical properties and reactivity compared to its similar compounds. This double bond allows for specific reactions, such as addition and polymerization, which are not possible with its saturated counterparts.
Properties
IUPAC Name |
stilbene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060424 | |
Record name | Stilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-59-0 | |
Record name | Stilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1,2-ethenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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